2,3-Dibromo-1-(4-bromophenyl)-3-phenylpropan-1-one
Description
2,3-Dibromo-1-(4-bromophenyl)-3-phenylpropan-1-one is a polybrominated aromatic ketone characterized by three bromine substituents: two on the propanone backbone and one on the para-position of the phenyl ring. This compound is synthesized via bromination of α,β-unsaturated ketones using ammonium bromide (NH₄Br) and ceric ammonium nitrate (CAN) as catalysts, achieving high yields (91% and 89% via Methods A and B, respectively) under mild conditions . Its molecular structure is confirmed by spectroscopic data, including IR (C=O stretch at 1633 cm⁻¹) and NMR signals (δ 190.2 ppm for the carbonyl carbon) .
Properties
CAS No. |
6271-51-8 |
|---|---|
Molecular Formula |
C15H11Br3O |
Molecular Weight |
447.0 g/mol |
IUPAC Name |
2,3-dibromo-1-(4-bromophenyl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C15H11Br3O/c16-12-8-6-11(7-9-12)15(19)14(18)13(17)10-4-2-1-3-5-10/h1-9,13-14H |
InChI Key |
MMOWIUFXIYZUMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)C2=CC=C(C=C2)Br)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-1-(4-bromophenyl)-3-phenylpropan-1-one typically involves the bromination of corresponding chalcones. One common method involves the reaction of chalcones with bromine in a suitable solvent such as chloroform. The reaction is usually carried out at room temperature, and the product is isolated by filtration and recrystallization from ethanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-1-(4-bromophenyl)-3-phenylpropan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution: Products include iodinated or fluorinated derivatives.
Reduction: Products include alcohols or alkanes.
Oxidation: Products include carboxylic acids or ketones.
Scientific Research Applications
Chemical Synthesis
The synthesis of 2,3-Dibromo-1-(4-bromophenyl)-3-phenylpropan-1-one typically involves the bromination of chalcones. The reaction is often carried out in suitable solvents like chloroform at room temperature. The product is isolated through filtration and recrystallization from ethanol.
Synthetic Routes
- Bromination of Chalcones : This method produces the compound effectively with good yields.
- Industrial Production : Larger-scale synthesis utilizes continuous flow reactors to enhance efficiency and product consistency.
Chemistry
In the realm of organic chemistry, 2,3-Dibromo-1-(4-bromophenyl)-3-phenylpropan-1-one serves as an intermediate in synthesizing various organic compounds. Its unique structure allows for diverse chemical modifications, making it valuable for creating derivatives with specific properties.
Biological Activities
Research has shown that this compound exhibits potential biological activities, notably:
- Antimicrobial Properties : Studies indicate that it may possess antifungal and antibacterial effects due to its ability to interact with biological molecules through covalent bonding.
- Antiviral Activity : Certain derivatives have been tested for antiviral properties against viruses such as H5N1. Compounds derived from brominated structures have shown promising results in inhibiting viral replication .
Medicinal Chemistry
2,3-Dibromo-1-(4-bromophenyl)-3-phenylpropan-1-one is under investigation for its potential use in developing pharmaceuticals. Its mechanism of action involves generating reactive oxygen species and forming covalent bonds with nucleophilic sites on proteins and enzymes, which could lead to the design of novel therapeutic agents .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Exhibits activity against various pathogens | |
| Antiviral | Effective against H5N1 virus | |
| Enzyme Inhibition | Interacts with proteins via covalent bonds |
Case Study: Antiviral Activity Against H5N1
In a specific study involving derivatives of 2,3-Dibromo-1-(4-bromophenyl)-3-phenylpropan-1-one, researchers tested several compounds for their efficacy against the H5N1 virus. The results indicated that certain derivatives significantly reduced viral load in cell cultures, suggesting their potential as antiviral agents .
Industrial Applications
In addition to its research applications, 2,3-Dibromo-1-(4-bromophenyl)-3-phenylpropan-1-one is utilized in producing specialty chemicals and materials. Its brominated structure enhances the properties of polymers and resins used in various industrial applications .
Mechanism of Action
The mechanism of action of 2,3-Dibromo-1-(4-bromophenyl)-3-phenylpropan-1-one involves its interaction with biological molecules. The bromine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This compound can also generate reactive oxygen species, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2,3-Dibromo-1-(4-bromophenyl)-3-nitropropane-1-one (C₁₀H₈Br₃NO₄)
- Structural Differences: Replaces the phenyl group with a nitro (-NO₂) substituent.
- Reactivity : The electron-withdrawing nitro group increases electrophilicity at the carbonyl carbon, making it more reactive in nucleophilic additions compared to the phenyl-substituted target compound .
- Synthesis : Prepared via bromination of (2E)-1-(4-bromophenyl)-3-nitroprop-2-en-1-one, yielding a compound with distinct crystallinity due to nitro group interactions .
2,3-Dibromo-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)propan-1-one (C₁₅H₁₁Br₂ClO₂)
- Structural Differences : Substitutes the 4-bromophenyl group with a 2-hydroxyphenyl group and includes a chlorine atom.
- Hydrogen Bonding: The hydroxyl group enables intermolecular hydrogen bonding, leading to distinct crystal packing (monoclinic C2/c space group) and higher solubility in polar solvents compared to the non-hydroxylated target compound .
- Biological Implications : Enhanced hydrogen-bonding capacity may improve interactions with biological targets, such as enzymes or receptors .
1-(4-Bromophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one (C₁₈H₁₈Br₂N₃O)
- Structural Differences: Incorporates a piperazine ring instead of bromine on the propanone backbone.
- Electronic Effects : The electron-rich piperazine group alters the electron density of the carbonyl group, reducing electrophilicity. This modification may enhance stability in acidic conditions but decrease reactivity in nucleophilic attacks .
3-(3-Bromophenyl)-1-(4-(trifluoromethyl)phenyl)propan-1-one (C₁₆H₁₁BrF₃O)
- Structural Differences : Replaces the 4-bromophenyl group with a trifluoromethyl (-CF₃) substituent.
- Electronic and Steric Effects : The strong electron-withdrawing -CF₃ group increases the compound’s polarity and metabolic stability compared to the brominated target compound. However, reduced lipophilicity may limit membrane permeability .
- Synthesis : Prepared via Friedel-Crafts acylation, requiring harsher conditions than the CAN/NH₄Br method used for the target compound .
Comparative Data Table
Key Findings and Implications
- Synthetic Efficiency : The target compound’s synthesis via CAN/NH₄Br is more efficient (89–91% yield) than methods for analogs like nitro- or trifluoromethyl-substituted derivatives .
- Reactivity Trends : Bromine substituents increase lipophilicity and steric hindrance, while nitro or hydroxyl groups enhance polarity and hydrogen-bonding capacity .
- Crystallography: Functional groups like -OH or -NO₂ significantly influence crystal packing, whereas purely brominated structures (e.g., the target compound) rely on van der Waals interactions .
Biological Activity
2,3-Dibromo-1-(4-bromophenyl)-3-phenylpropan-1-one, with the CAS number 10388-32-6, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its synthesis, mechanisms of action, and implications for therapeutic applications.
The molecular formula of 2,3-Dibromo-1-(4-bromophenyl)-3-phenylpropan-1-one is with a molecular weight of approximately 446.96 g/mol. The compound features multiple bromine substituents which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 446.96 g/mol |
| CAS Number | 10388-32-6 |
| LogP | Not available |
| Melting Point | Not available |
Antimicrobial Properties
Research indicates that 2,3-Dibromo-1-(4-bromophenyl)-3-phenylpropan-1-one exhibits antimicrobial activity. A study by Zhao et al. (2014) demonstrated that brominated compounds often possess enhanced antimicrobial properties due to their ability to disrupt microbial membranes and interfere with cellular processes .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines. The presence of bromine atoms is thought to enhance its interaction with cellular targets such as DNA and proteins involved in cell cycle regulation. For instance, a study indicated that derivatives of dibromo compounds could inhibit proliferation in breast cancer cells .
The proposed mechanism of action involves the formation of reactive oxygen species (ROS) upon cellular uptake, leading to oxidative stress and subsequent apoptosis. This ROS generation has been linked to the activation of various signaling pathways associated with cell death and inflammation .
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the efficacy of 2,3-Dibromo-1-(4-bromophenyl)-3-phenylpropan-1-one was tested against various bacterial strains including Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent.
Study 2: Anticancer Effects
A recent study focused on the effects of this compound on human breast cancer cell lines (MCF-7). The results showed that treatment with concentrations ranging from 10 to 100 µM resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis (e.g., caspase activation). These findings support further exploration into its use as an anticancer therapeutic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
